3-(tert-Butyl)benzene-1,2-diol

Beschreibung

BenchChem offers high-quality 3-(tert-Butyl)benzene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-Butyl)benzene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

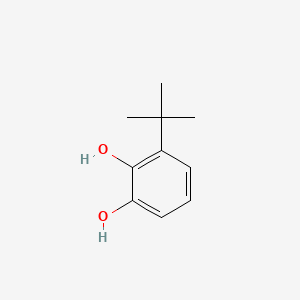

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-tert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUICYYOYEXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-05-5, 27213-78-1 | |

| Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-butylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(tert-Butyl)benzene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 3-(tert-Butyl)benzene-1,2-diol (also known as 3-tert-butylcatechol). This ortho-dihydroxybenzene derivative, characterized by a sterically hindering tert-butyl group adjacent to the hydroxyl functionalities, exhibits a unique combination of antioxidant and chemical reactivity properties. This document delves into its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores its synthesis via Friedel-Crafts alkylation and biocatalytic routes, its reactivity as a catechol, and its potential as a valuable building block in organic synthesis and as an antioxidant in various industrial applications.

Introduction

3-(tert-Butyl)benzene-1,2-diol, a member of the catechol family, is an aromatic organic compound of significant interest due to the influence of its tert-butyl substituent on the chemical and physical properties of the catechol moiety. The presence of the bulky tert-butyl group at the 3-position introduces steric hindrance, which modulates the reactivity of the adjacent hydroxyl groups and influences the compound's antioxidant potential. This guide aims to provide a detailed exploration of the chemical landscape of this molecule, offering valuable insights for its application in research and development.

Molecular Structure and Identification

The molecular structure of 3-(tert-Butyl)benzene-1,2-diol consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 2, and a tert-butyl group at position 3.

Molecular Formula: C₁₀H₁₄O₂[1]

Molecular Weight: 166.22 g/mol [1]

CAS Number: 4026-05-5[1]

Synonyms: 3-tert-butylcatechol, 3-tert-Butylpyrocatechol[1][2]

Figure 1: Chemical structure of 3-(tert-Butyl)benzene-1,2-diol.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(tert-Butyl)benzene-1,2-diol is presented in the table below. It is important to note that experimentally determined values for some properties of this specific isomer are not widely reported in the literature, and therefore, some data for the closely related and more commercially available 4-tert-butylcatechol is included for comparison.

| Property | Value for 3-(tert-Butyl)benzene-1,2-diol | Value for 4-tert-Butylcatechol (for comparison) |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol |

| CAS Number | 4026-05-5 | 98-29-3 |

| Melting Point | Not available | ~50-58 °C |

| Boiling Point | Not available | ~285-286 °C |

| Purity | ≥95%[1] | Not applicable |

| Storage Temperature | 4°C[1] | Not applicable |

| Calculated LogP | 2.3953[1] | Not applicable |

| Topological Polar Surface Area (TPSA) | 40.46 Ų[1] | Not applicable |

| Hydrogen Bond Donors | 2[1] | 2 |

| Hydrogen Bond Acceptors | 2[1] | 2 |

| Rotatable Bonds | 0[1] | 1 |

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl group protons. The aromatic protons will likely appear as a multiplet in the range of 6.5-7.0 ppm. The nine equivalent protons of the tert-butyl group will exhibit a sharp singlet around 1.3-1.4 ppm. The hydroxyl protons will show a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display ten distinct signals. The aromatic carbons will resonate in the region of 110-150 ppm, with the carbons bearing the hydroxyl groups appearing at the lower field end of this range. The quaternary carbon of the tert-butyl group is expected around 34-36 ppm, and the three equivalent methyl carbons should give a single peak around 30-32 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the aromatic ring and the tert-butyl group will appear around 3100-3000 cm⁻¹ and 2960-2870 cm⁻¹, respectively. Aromatic C=C stretching bands are expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 166. A prominent fragment ion at m/z 151, corresponding to the loss of a methyl group ([M-CH₃]⁺), is also anticipated due to the stability of the resulting cation.

Synthesis and Manufacturing

The synthesis of 3-(tert-Butyl)benzene-1,2-diol can be approached through several routes, with Friedel-Crafts alkylation and biocatalytic methods being the most notable.

Friedel-Crafts Alkylation

A common method for introducing a tert-butyl group to an aromatic ring is the Friedel-Crafts alkylation. This involves the reaction of catechol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a Lewis acid catalyst like aluminum chloride or a strong protic acid like sulfuric acid.

Figure 2: General scheme for the synthesis of 3-(tert-Butyl)benzene-1,2-diol via Friedel-Crafts alkylation.

Experimental Protocol: Conceptual Outline

-

Reaction Setup: Catechol is dissolved in a suitable solvent (e.g., a non-polar organic solvent).

-

Catalyst Addition: The acid catalyst is added cautiously to the reaction mixture at a controlled temperature.

-

Alkylation: The tert-butylating agent is added dropwise to the mixture. The reaction is typically stirred at a specific temperature for a set period to ensure complete conversion.

-

Work-up: The reaction is quenched, and the product is extracted into an organic solvent.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield pure 3-(tert-Butyl)benzene-1,2-diol.

Biocatalytic Synthesis

A more sustainable and selective method for the synthesis of 3-(tert-Butyl)benzene-1,2-diol involves the use of engineered microorganisms. Recombinant Escherichia coli expressing a laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase has been shown to hydroxylate 2-tert-butylphenol to produce 3-tert-butylcatechol.[3] This biocatalytic approach offers high selectivity and avoids the use of harsh reagents. The productivity of this process has been reported to be 63 mg L⁻¹ h⁻¹, and a downstream processing method involving elution from a resin and separation on neutral aluminum oxide has been developed to achieve a final purity of over 98%.[3]

Chemical Reactivity and Mechanisms

The chemical reactivity of 3-(tert-Butyl)benzene-1,2-diol is primarily governed by the catechol moiety, with the tert-butyl group exerting a significant steric and electronic influence.

Antioxidant Activity

Like other phenolic compounds, 3-(tert-Butyl)benzene-1,2-diol is expected to exhibit antioxidant properties. The mechanism of action involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[4] The electron-donating nature of the tert-butyl group further enhances the stability of this radical. The antioxidant activity of hindered phenolic compounds is influenced by several factors, including the stability of the resulting radical, the number of hydrogen atoms that can be donated, and the rate of hydrogen atom transfer.[5]

Figure 3: Proposed antioxidant mechanism of 3-(tert-Butyl)benzene-1,2-diol.

Oxidation

The catechol moiety is susceptible to oxidation, which can lead to the formation of the corresponding ortho-quinone. This reaction is a key aspect of its functionality in various applications, including as a polymerization inhibitor. The oxidation can be initiated by various oxidizing agents or by autoxidation in the presence of air and light.

Reactions of the Hydroxyl Groups

The hydroxyl groups of 3-(tert-Butyl)benzene-1,2-diol can undergo typical reactions of phenols, such as etherification, esterification, and complexation with metal ions. The steric hindrance provided by the adjacent tert-butyl group may influence the rate and feasibility of these reactions compared to unsubstituted catechol.

Applications

While specific, large-scale industrial applications of 3-(tert-Butyl)benzene-1,2-diol are not extensively documented, its chemical properties suggest its utility in several areas:

-

Antioxidant: Due to its hindered phenolic structure, it has potential as an antioxidant in polymers, oils, and other organic materials to prevent degradation caused by oxidation.

-

Polymerization Inhibitor: Similar to other tert-butylated catechols, it can act as a stabilizer and inhibitor in the polymerization of monomers like styrene and butadiene.

-

Organic Synthesis Intermediate: The reactive catechol functionality makes it a valuable starting material or intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

-

Ligand in Coordination Chemistry: The ortho-dihydroxy arrangement allows for the chelation of metal ions, making it a potential ligand in coordination chemistry and catalysis.

Safety and Handling

Detailed safety information for 3-(tert-Butyl)benzene-1,2-diol is limited. However, based on the properties of similar phenolic compounds, it should be handled with care.

-

General Hazards: Phenolic compounds can be irritants to the skin, eyes, and respiratory tract.

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: It should be stored in a cool, dry place away from light and oxidizing agents.[1]

For detailed and specific safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(tert-Butyl)benzene-1,2-diol is a fascinating molecule with a rich chemistry dictated by the interplay between its catechol functionality and the sterically demanding tert-butyl group. While a comprehensive set of experimental data for this specific isomer remains to be fully elucidated in publicly accessible literature, its predicted properties and the known characteristics of related compounds highlight its potential as a valuable antioxidant and a versatile building block in organic synthesis. Further research into its specific reactivity, biological activity, and material science applications is warranted to fully unlock the potential of this unique hindered phenol.

References

- Huang, Y., Jiang, Z., Liao, X., Hou, J., & Weng, X. (2014). Antioxidant activities of two novel synthetic methylbenzenediol derivatives. Czech Journal of Food Sciences, 32(4), 348-353.

-

Ataman Kimya. (n.d.). Tert Butyl Catechol. Retrieved from [Link]

-

ResearchGate. (2026, February 23). Relationship structure-antioxidant activity of hindered phenolic compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Investigation of Reaction Mechanisms and Kinetics of the Radical Scavenging Ability of 5-Tert-Butylbenzene-1,2,3-Triol and 3,5-di. Retrieved from [Link]

-

PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 3-TERT-BUTYLCATECHOL. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butylcatechol. Retrieved from [Link]

- Wiley Online Library. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bond.

-

MDPI. (2020, August 12). Improved, Odorless Access to Benzo[1,2-d;4,5-d′]- bis[5]dithioles and Tert-butyl Arylsulfides via C-S Cross Coupling. Retrieved from [Link]

-

MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]

-

NIST. (n.d.). p-tert.-Butylcatechol. Retrieved from [Link]

-

PubMed. (2025, April 12). Estrogenic and androgenic activity of tert-butyl phenolic antioxidants assessed by in vitro receptor transcriptional activation and their association with insilico molecular docking analysis. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-. Retrieved from [Link]

- Google Patents. (n.d.). EP0278257A1 - 4-Tert.-butyl-1,2-benzenedithiol, complex compounds derived therefrom, and a method of producing the same.

-

PubMed. (2003, March 5). Synthesis of 3-tert-butylcatechol by an engineered monooxygenase. Retrieved from [Link]

- Google Patents. (n.d.). WO2013112585A1 - Synthetic methods pertaining to tert-butyl-benzene-based compounds.

-

NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). p-tert.-Butylcatechol. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-hydroxy-, methyl ester. Retrieved from [Link]

-

gsrs. (n.d.). 3-TERT-BUTYLCATECHOL. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxybutanoic acid, (R)-. Retrieved from [Link]

-

mzCloud. (2014, November 19). 2 Methyl 3 hydroxybutyric acid. Retrieved from [Link]

Sources

3-tert-Butylcatechol (CAS 4026-05-5): A Technical Whitepaper on Biocatalytic Synthesis and Pharmaceutical Applications

Executive Summary

In the landscape of drug development and advanced materials, sourcing highly specific, regioselectively substituted aromatic compounds is a persistent challenge. While 4-tert-butylcatechol (CAS 98-29-3) is ubiquitous as a commodity polymerization inhibitor,[1], its structural isomer, 3-tert-butylcatechol (3-TBC, CAS 4026-05-5) , is a high-value synthon critical for the synthesis of complex active pharmaceutical ingredients (APIs) and specialized dye developers[2],[3]. Because the steric hindrance of the tert-butyl group at the 3-position makes traditional chemical synthesis prone to poor regioselectivity and over-oxidation, the industry has successfully pivoted toward engineered biocatalysis. This guide details the chemical differentiation, mechanistic biosynthesis, and self-validating experimental protocols for producing pharmaceutical-grade 3-TBC.

Chemical Identity and Structural Differentiation

The distinction between the 3-isomer and the 4-isomer is paramount for researchers. The vicinal diol arrangement in 3-TBC is sterically crowded by the adjacent tert-butyl group, which fundamentally alters its hydrogen bonding capacity, radical scavenging efficiency, and reactivity profile compared to 4-TBC[2].

Table 1: Structural and Functional Comparison

| Property | 3-tert-butylcatechol (3-TBC) | 4-tert-butylcatechol (4-TBC) |

| CAS Number | 4026-05-5 | 98-29-3 |

| IUPAC Name | 3-tert-butylbenzene-1,2-diol | 4-tert-butylbenzene-1,2-diol |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol |

| Primary Application | Pharmaceutical synthon, targeted APIs | Polymerization inhibitor, antioxidant |

| Synthesis Route | Biocatalysis (Engineered Monooxygenase) | Chemical Alkylation of Catechol |

The Biocatalytic Pathway: Mechanistic Causality

To bypass the limitations of chemical alkylation—which often requires extreme cold (-70 °C) and hazardous reagents[3]—researchers have harnessed Flavin-dependent monooxygenases (FMOs).

The wild-type 2-hydroxybiphenyl 3-monooxygenase (HbpA) enzyme from Pseudomonas azelaica HBP1 lacks the active-site geometry to hydroxylate 2-tert-butylphenol. However, through directed evolution, the engineered variant HbpA(T2) specifically accommodates the bulky tert-butyl group, catalyzing the highly regioselective ortho-hydroxylation of 2-tert-butylphenol directly into 3-TBC[4].

Biocatalytic workflow for 3-tert-butylcatechol synthesis using engineered HbpA(T2) and ISPR.

Self-Validating Experimental Protocol for 3-TBC Synthesis

The synthesis of 3-TBC via recombinant Escherichia coli JM101 expressing HbpA(T2) requires a highly controlled microenvironment. 3-TBC is exceptionally labile in aqueous solutions, rapidly auto-oxidizing into quinones[4]. Therefore, this protocol integrates in situ product removal (ISPR) to create a self-validating loop where product stability guarantees the efficacy of the upstream biotransformation.

Step-by-Step Methodology

Step 1: Biocatalyst Cultivation

-

Action: Inoculate recombinant E. coli JM101 (harboring the HbpA(T2) plasmid) in a 3-L bioreactor under standard aerobic conditions.

Step 2: Substrate Feeding

-

Action: Introduce 2-tert-butylphenol into the bioreactor using a strictly limited, continuous feed.

-

Causality: 2-tert-butylphenol is highly toxic to E. coli cells. A limited feed ensures the substrate concentration remains below the cellular toxicity threshold while maintaining a steady thermodynamic drive for the monooxygenase[4].

Step 3: In Situ Product Removal (ISPR)

-

Action: Continuously circulate the culture broth through an external column packed with Amberlite XAD-4 hydrophobic resin.

-

Causality: As 3-TBC is synthesized, it is immediately adsorbed onto the resin. This serves a dual purpose: it prevents product inhibition of the HbpA(T2) enzyme and shields the highly labile catechol from aqueous auto-oxidation, validating the stability of the final yield[4].

Step 4: Resin Elution

-

Action: Post-biotransformation (typically after 24 hours), wash the XAD-4 resin and elute the bound organics (unreacted 2-tert-butylphenol and 3-TBC) using methanol[4].

Step 5: Chromatographic Purification

-

Action: Pass the methanolic eluate over a neutral aluminum oxide (Al₂O₃) chromatography column.

-

Causality: The vicinal hydroxyl groups of 3-TBC form strong bidentate coordination complexes with the alumina surface, whereas the mono-hydroxyl 2-tert-butylphenol passes through without binding. Subsequent targeted elution yields 3-TBC, validating the selective binding mechanics of the diol[4].

Table 2: Biocatalytic Process Metrics

| Parameter | Value / Condition | Causality / Rationale |

| Biocatalyst | E. coli JM101 (HbpA(T2)) | T2 variant specifically enables ortho-hydroxylation of bulky phenols. |

| Volumetric Productivity | 63 mg L⁻¹ h⁻¹ | Achieved via continuous ISPR, preventing enzymatic feedback inhibition[4]. |

| Total Yield (24h) | 3.0 g | Validates the scalability of the limited substrate feed strategy[4]. |

| Final Purity | > 98% | Driven by the absolute selectivity of bidentate alumina binding[4]. |

Applications in Drug Development

The regioselective placement of the tert-butyl group in 3-TBC provides unique steric shielding that is highly sought after in medicinal chemistry. It serves as a direct precursor for synthetically intractable targets, including complex azaphilone analogues and specialized APIs where precise spatial arrangement dictates receptor binding affinity[3].

Furthermore, the transition from hazardous chemical synthesis to green, FMO-driven biocatalysis represents a paradigm shift. By utilizing engineered enzymes like HbpA(T2), drug development professionals can secure a sustainable, enantiopure supply chain for 3-TBC (CAS 4026-05-5), bypassing the toxicological and environmental burdens of traditional aromatic hydroxylation[3],[4].

References

-

[1] Silver Fern Chemical. tert-Butylcatechol Supplier | 98-29-3. Available at:[Link]

-

[3] RSC Publishing. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential. Available at:[Link]

-

[4] Meyer, A., Held, M., Schmid, A., Kohler, H. P., & Witholt, B. (2003). Synthesis of 3-tert-butylcatechol by an engineered monooxygenase. Biotechnology and Bioengineering, 81(5), 518-524. Available at:[Link]

Sources

- 1. tert-Butylcatechol Supplier | 98-29-3 | Your Reliable Distributor Silver Fern [silverfernchemical.com]

- 2. CAS 4026-05-5: 3-(1,1-Dimethylethyl)-1,2-benzenediol [cymitquimica.com]

- 3. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06693J [pubs.rsc.org]

- 4. Synthesis of 3-tert-butylcatechol by an engineered monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(tert-Butyl)benzene-1,2-diol: Molecular Architecture, Redox Dynamics, and Biocatalytic Synthesis

Executive Summary

3-(tert-Butyl)benzene-1,2-diol, universally referred to as 3-tert-butylcatechol (3-TBC), is a sterically hindered ortho-diphenol of profound significance in coordination chemistry, polymer stabilization, and advanced drug development ()[1]. Unlike its more symmetrical isomer, 4-tert-butylcatechol, the proximity of the bulky tert-butyl group to the diol moiety in 3-TBC induces a unique asymmetric steric shielding effect ()[2]. This structural nuance dictates its non-innocent redox behavior, its utility as an antioxidant, and its role as a bidentate ligand in biomimetic transition metal complexes ()[3]. This technical guide delineates the physicochemical profile, redox mechanisms, and validated experimental protocols for the synthesis and characterization of 3-TBC.

Molecular Architecture & Physicochemical Profile

The structural hallmark of 3-TBC is the integration of a highly electron-donating catechol core with a sterically demanding tert-butyl substituent at the C3 position ()[4]. This configuration significantly influences its Hydrogen Atom Transfer (HAT) kinetics. The steric bulk partially shields one side of the aromatic ring, which creates a highly regioselective environment when 3-TBC is utilized as a pro-nucleophile in oxidative coupling reactions ()[2].

Table 1: Quantitative Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-tert-butylbenzene-1,2-diol | PubChem[1] |

| CAS Number | 4026-05-5 | Wikidata[4] |

| Molecular Formula | C10H14O2 | PubChem[1] |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.9 | PubChem[1] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| InChIKey | JIGUICYYOYEXFS-UHFFFAOYSA-N | PubChem[1] |

Redox Chemistry and Coordination Dynamics

Catechols are renowned for their non-innocent redox behavior, existing in three accessible oxidation states: the fully reduced catechol (Cat), the semiquinone radical (Sq), and the fully oxidized ortho-benzoquinone (Bq) ()[5].

Causality in Redox Stability: The oxidation of 3-TBC to 3-tert-butyl-o-benzoquinone is highly sensitive to pH and solvent conditions. Under alkaline conditions, the highly reactive benzoquinone intermediates are prone to irreversible Bq-Bq coupling, forming insoluble oligomeric or polymeric structures ()[5]. Consequently, when assessing 3-TBC for drug development or as a ligand, researchers must strictly control the pH to prevent spontaneous degradation.

Figure 1: Redox cycling of 3-TBC and its irreversible alkaline degradation pathway.

Table 2: Redox & Structural Parameters

| Parameter | Value | Context / Source |

|---|---|---|

| Oxidation State 1 | Semiquinone (Sq) | Transient radical intermediate[5] |

| Oxidation State 2 | Benzoquinone (Bq) | Fully oxidized, prone to coupling[2][5] |

| Primary Mechanism | Hydrogen Atom Transfer | Radical scavenging / Antioxidant[3][6] |

| Degradation Pathway | Bq-Bq Oligomerization | Occurs rapidly at pH > 8[5] |

Biocatalytic Synthesis via Engineered Monooxygenases

Traditional chemical alkylation of catechol typically yields 4-tert-butylcatechol as the major product due to thermodynamic control and reduced steric hindrance at the para position. To achieve the strict regioselective synthesis required for 3-TBC, modern biomanufacturing utilizes engineered flavin-dependent monooxygenases (FMOs) ()[7].

Specifically, a mutant of 2-hydroxybiphenyl 3-monooxygenase (HbpA) from Pseudomonas azelaica has been artificially re-engineered to catalyze the highly specific ortho-hydroxylation of 2-tert-butylphenol directly to 3-TBC ()[8].

Figure 2: Biocatalytic synthesis workflow of 3-TBC utilizing engineered monooxygenases.

Validated Experimental Methodologies

Protocol 1: Whole-Cell Biotransformation for 3-TBC Synthesis

This protocol leverages engineered E. coli expressing the mutant HbpA monooxygenase to produce pure 3-TBC without para-substituted byproducts ()[8].

-

Substrate Preparation: Dissolve 2-tert-butylphenol in a water-miscible co-solvent (e.g., ethanol) to a stock concentration of 100 mM.

-

Causality: 2-tert-butylphenol possesses low aqueous solubility; the co-solvent ensures bioavailability to the intracellular FMOs without inducing solvent-toxicity in the E. coli host.

-

-

Whole-Cell Biotransformation: Inoculate recombinant E. coli expressing mutant HbpA into a bioreactor containing 50 mM phosphate buffer (pH 7.4). Add the substrate to a final concentration of 2 mM.

-

Causality: Whole-cell systems inherently regenerate the required NADH cofactor via their native metabolism, eliminating the need for expensive exogenous cofactor supplementation ()[7].

-

-

Aeration: Maintain dissolved oxygen (DO) > 30% via continuous sparging at 30°C.

-

Causality: Molecular oxygen (O₂) is the stoichiometric terminal electron acceptor for flavin-dependent monooxygenases; hypoxia will immediately halt the hydroxylation cycle.

-

-

Extraction and QA: Quench the reaction with 1 M HCl to pH 2.0, extract thrice with ethyl acetate, dry over anhydrous MgSO₄, and concentrate.

-

Validation Checkpoint: Analyze the extract via HPLC-UV (280 nm). The presence of a single dominant peak confirms >99% regioselectivity for 3-TBC, validating the enzyme's strict steric control over the ortho-hydroxylation step.

-

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

To accurately map the redox potentials of 3-TBC without triggering alkaline degradation ()[5].

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

-

Causality: Anhydrous, aprotic conditions are critical. In aqueous or alkaline media, the oxidized 3-tert-butyl-o-benzoquinone undergoes rapid irreversible oligomerization, destroying the electrode surface.

-

-

Analyte Addition: Add 3-TBC to the electrolyte solution to achieve a 1.0 mM concentration.

-

Deoxygenation: Purge the electrochemical cell with high-purity N₂ gas for 15 minutes.

-

Causality: Dissolved oxygen reduces at similar potentials to quinones, which will mask the cathodic return wave of the Sq/Cat transition.

-

-

Voltammetric Sweeping: Using a glassy carbon working electrode, sweep the potential from -0.5 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s.

-

Validation Checkpoint: A reversible redox couple (ΔEp ≈ 59 mV) validates that the semiquinone intermediate is stabilized and no nucleophilic degradation or polymerization is occurring in the system. If the return wave is absent, the system is not perfectly anhydrous.

-

References

-

National Center for Biotechnology Information. "tert-Butylcatechol | C10H14O2 | CID 77643 - PubChem." NIH. URL:[Link]

-

Wikidata. "3-tert-butylcatechol - Wikidata." Wikidata. URL:[Link]

-

Journal of Computer Chemistry, Japan. "Syntheses, crystal structures and electrochemical properties of bis(catechol)s with acetylene group." NDL. URL:[Link]

-

RSC Publishing. "Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential." Catalysis Science & Technology. URL:[Link]

-

ACS Publications. "An Organocatalytic Oxidative Coupling Strategy for the Direct Synthesis of Arylated Quaternary Stereogenic Centers." Organic Letters. URL:[Link]

-

MDPI. "The “Green” FMOs: Diversity, Functionality and Application of Plant Flavoproteins." International Journal of Molecular Sciences. URL:[Link]

Sources

- 1. tert-Butylcatechol | C10H14O2 | CID 77643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 4026-05-5: 3-(1,1-Dimethylethyl)-1,2-benzenediol [cymitquimica.com]

- 4. 3-tert-butylcatechol - Wikidata [wikidata.org]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) DOI:10.1039/C5RA06693J [pubs.rsc.org]

Executive Summary & Chemical Significance

Precision Synthesis of tert-Butylated Catechols: Catalytic Strategies, Regioselectivity, and Protocol Validation

The synthesis of tert-butylated catechols—specifically 4-tert-butylcatechol (4-TBC) and 3,5-di-tert-butylcatechol (3,5-DTBC)—represents a cornerstone transformation in industrial and synthetic organic chemistry. 4-TBC is globally utilized as a highly efficient polymerization inhibitor for ethylenically unsaturated monomers (such as styrene and butadiene) and as a potent antioxidant[1],[2]. Conversely, 3,5-DTBC is a highly lipophilic derivative extensively employed as a model substrate to evaluate the catecholase activity of biomimetic transition metal complexes (e.g., manganese and copper oxidases)[3].

From a synthetic perspective, the Friedel-Crafts alkylation of catechol presents significant challenges. The dihydroxy-substituted aromatic ring is highly activated, making it prone to over-alkylation, rapid autoxidation to quinones in the presence of oxygen, and complex regioselectivity issues[4]. This guide provides a comprehensive, mechanistically grounded framework for the controlled synthesis of these critical compounds.

Mechanistic Causality and Regiocontrol

The synthesis of tert-butylated catechols proceeds via electrophilic aromatic substitution (EAS). The causality behind the reaction conditions lies in managing the highly reactive tert-butyl carbocation (generated from tert-butanol, isobutylene, or methyl tert-butyl ether) and directing it to the desired position on the catechol ring[1],[5].

-

O-Alkylation vs. C-Alkylation: Kinetically, the electrophile often attacks the oxygen atom of the hydroxyl group, forming an O-alkylated intermediate. However, this is thermodynamically unstable. Under sufficient heat and acidic conditions, a rearrangement occurs, driving the tert-butyl group to the carbon ring[6].

-

Regioselectivity (Mono-alkylation): The two hydroxyl groups are strongly ortho/para directing. However, the 3-position is sterically hindered by the adjacent -OH group. Consequently, mono-alkylation overwhelmingly favors the 4-position, yielding 4-TBC as the thermodynamic product[7].

-

Di-alkylation Dynamics: To synthesize 3,5-DTBC, the thermodynamic equilibrium must be pushed further. Once the 4-position (or 5-position, due to symmetry) is occupied, the remaining activated sites are the 3- and 6-positions. Alkylation at the 3-position yields 3,5-di-tert-butylcatechol. This requires an excess of the alkylating agent and extended reaction times to overcome the steric penalty[3],[2].

Mechanistic pathway of catechol tert-butylation showing kinetic vs. thermodynamic product formation.

Catalyst Engineering & Quantitative Comparison

The choice of catalyst dictates the environmental impact, downstream workup, and product distribution.

-

Homogeneous Liquid Acids (e.g., H₃PO₄, H₂SO₄): Traditional methods utilize 85% phosphoric acid. While inexpensive, they cause severe equipment corrosion and require extensive aqueous neutralization, generating massive volumes of phenolic wastewater[1],[5].

-

Solid Acids (Zeolites): H-ZSM-5 and HY zeolites offer shape-selective catalysis. They significantly reduce waste and can be reused over 30 times. However, their rigid pore structures can sometimes limit conversion rates due to steric bulk[7].

-

Ionic Liquids (ILs): SO₃H-functionalized ionic liquids (e.g., 1-butyl-3-methylimidazolium trifluoromethanesulfonate) represent the modern standard. They provide a highly tunable acidic microenvironment, act as both solvent and catalyst, and allow for effortless phase-separation recovery[5],[8].

Table 1: Quantitative Comparison of Catalytic Systems for Catechol Alkylation

| Catalyst System | Alkylating Agent | Temp (°C) | Time (h) | Catechol Conversion (%) | 4-TBC Selectivity (%) | Catalyst Reusability |

| Phosphoric Acid (85%)[1] | tert-Butanol | 140 | 4.0 | ~85.0 | ~80.0 | None (Homogeneous) |

| HY Zeolite[7] | Isobutylene | 140 | 8.0 | >90.0 | >85.0 | High (>30 cycles) |

| SO₃H-Ionic Liquid[8] | tert-Butanol | 150 | 3.0 | 41.5 | 97.1 | High (Phase Separation) |

| SO₃H-Ionic Liquid[5] | MTBE | 120 | 1.5 | 87.4 | 65.3 | High (Phase Separation) |

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems, incorporating specific causality for each physical manipulation and built-in quality control (QC) checkpoints.

Standardized experimental workflow for the catalytic synthesis and purification of tert-butylcatechols.

Protocol A: Synthesis of 4-tert-Butylcatechol (Mono-alkylation via Ionic Liquid)

Objective: High-selectivity synthesis of 4-TBC utilizing a recoverable SO₃H-functionalized ionic liquid[5].

-

Inert Setup: Equip a 250 mL four-neck round-bottom flask with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet. Causality: Continuous N₂ purging is mandatory to prevent the autoxidation of catechol to o-benzoquinone at elevated temperatures[4].

-

Reagent Loading: Add 11.0 g (0.1 mol) of catechol and 3.63 g (0.01 mol) of 1-butyl-3-methylimidazolium trifluoromethanesulfonate (IL catalyst). Heat the mixture to 120 °C until the catechol fully melts into a homogeneous phase[5].

-

Controlled Alkylation: Via the dropping funnel, add methyl tert-butyl ether (MTBE) or tert-butanol dropwise over 40 minutes to achieve a 1:3 molar ratio (Catechol:Alkylating agent). Causality: Dropwise addition controls the exothermic generation of the carbocation, preventing the rapid oligomerization of the alkylating agent[5].

-

Reflux & Cleavage: Maintain the reaction at 120–150 °C for 90 minutes. Concurrently distill off the methanol/water generated during the reaction to drive the equilibrium forward[5].

-

Phase Separation: Cool the mixture to 50 °C. Transfer to a separatory funnel. The dense ionic liquid will phase-separate to the bottom and can be drained for immediate recycling[5].

-

Validation & QC: Subject the upper organic phase to vacuum distillation. Pure 4-TBC distills as a clear liquid that crystallizes upon cooling into white/light-tan crystals. Self-Validation Check: Melting point must be 52–55 °C; Gas Chromatography (GC) should indicate >93% purity[1],[5].

Protocol B: Synthesis of 3,5-Di-tert-butylcatechol (Exhaustive Di-alkylation)

Objective: Forcing the thermodynamic equilibrium to yield the sterically hindered di-alkylated product[3],[2].

-

Reaction Matrix: In a similar N₂-purged setup, dissolve 11.0 g (0.1 mol) of catechol in a large excess of tert-butanol (0.4 mol, 4 equivalents). Causality: The massive stoichiometric excess of the alkylating agent is the primary driver to overcome the activation energy barrier for the second alkylation at the sterically hindered 3-position[2].

-

Catalysis: Slowly add 5 mL of 85% phosphoric acid (or a strong solid acid equivalent).

-

Extended Reflux: Heat the mixture to vigorous reflux (approx. 85-90 °C depending on solvent ratio) for 8 to 12 hours. Causality: Di-alkylation is kinetically slow; extended thermal energy ensures the conversion of the intermediate 4-TBC into 3,5-DTBC.

-

Quench & Extract: Cool to room temperature. Dilute with 100 mL of xylene or toluene. Wash the organic layer sequentially with saturated sodium bicarbonate (to neutralize the acid) and saturated sodium chloride (brine)[1]. Dry over anhydrous MgSO₄.

-

Purification via Crystallization: Evaporate the solvent under reduced pressure. Dissolve the crude residue in a minimum amount of hot petroleum ether. Causality: 3,5-DTBC is significantly more lipophilic than unreacted catechol or 4-TBC, allowing it to preferentially crystallize from non-polar aliphatic solvents upon cooling to -10 °C.

-

Validation & QC: Collect the white crystalline solid via vacuum filtration. Self-Validation Check: Melting point must be 97–100 °C. UV-Vis spectroscopy of the product in methanol should show no peak at 400 nm (which would indicate contamination by the oxidized 3,5-di-tert-butylquinone)[3],[4].

References

- CN102531848A - Synthesis method of p-tert-butyl catechol. Google Patents.

-

Nie Xiaowa, Liu Min, Liu Xin, Guo Xin-wen. SO3H-FUNCTIONALIZED IONIC LIQUIDS FOR SELECTIVE ALKYLATION OF CATECHOL WITH TERT-BUTANOL. Acta Petrolei Sinica (Petroleum Processing Section), 2010. Available at:[Link]

-

Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. ResearchGate. Available at: [Link]

- US9605203B2 - Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization. Google Patents.

-

Catalytic Oxidation of 3,5-Di-tert-butylcatechol by a Series of Mononuclear Manganese Complexes: Synthesis, Structure, and Kinetic Investigation. Inorganic Chemistry - ACS Publications. Available at:[Link]

-

Improving reproducibility of catecholase-like catalysis by investigating reaction conditions and autoxidation. ChemRxiv. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US9605203B2 - Composition preventing the polymerization of ethylenically unsaturated monomers and the removal thereof before polymerization - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN102531848A - Synthesis method of p-tert-butyl catechol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. syxbsyjg.com [syxbsyjg.com]

Friedel-Crafts Alkylation of Catechol: Mechanistic Insights, Catalyst Selection, and Industrial Protocols for 4-tert-Butylcatechol Synthesis

Executive Summary & Industrial Context

The Friedel-Crafts alkylation of catechol is a cornerstone reaction in the synthesis of fine chemicals, most notably yielding 4-tert-butylcatechol (4-TBC). Recognized primarily for its efficacy as a radical scavenger, for monomers like styrene and butadiene, and serves as a robust antioxidant in various chemical formulations[1].

While traditional industrial pathways have relied heavily on highly corrosive liquid acids (e.g., sulfuric or phosphoric acid) paired with isobutylene or tert-butanol (TBA), modern chemical engineering has pivoted toward greener, highly selective catalytic systems. This technical guide explores the mechanistic causality behind catechol alkylation, evaluates advanced catalyst systems (such as zeolites and functionalized ionic liquids), and provides a self-validating protocol for the highly regioselective synthesis of 4-TBC.

Mechanistic Causality & Regioselectivity

The alkylation of catechol with tert-butanol is a classic electrophilic aromatic substitution. The reaction is initiated by the acid-catalyzed dehydration of TBA to form a bulky tert-butyl carbocation (or a tightly bound polarized complex), which subsequently attacks the electron-rich catechol ring[2].

The regioselectivity of this reaction is governed by a delicate interplay of kinetics and thermodynamics:

-

C4-Alkylation (Major Product): According to computational studies published in, the C4 position of the catechol ring possesses a significantly higher frontier electron density than the C3 position[3]. Furthermore, the formation of 4-TBC has the lowest activation energy barrier ( Ea ) and results in the most thermodynamically stable product[2].

-

C3-Alkylation (Minor Product): Attack at the C3 position is heavily disfavored due to the intense steric hindrance generated by the adjacent hydroxyl group against the bulky tert-butyl carbocation[3].

-

O-Alkylation (Reversible): While the formation of tert-butyl catechol ether (TBCE) can occur rapidly, the deprotonation step carries a high Ea , making TBCE the least thermodynamically stable intermediate[3]. Under sustained thermal conditions, TBCE either reverts to the reactants or rearranges, funneling the reaction toward the kinetically and thermodynamically favored 4-TBC[3].

Reaction pathways in the Friedel-Crafts alkylation of catechol.

Catalyst Evolution: From Liquid Acids to Advanced Solid State

The shift away from homogeneous liquid acids is driven by the need to eliminate equipment corrosion, reduce environmental hazards, and suppress the formation of di-alkylated byproducts (e.g., 3,5-di-tert-butylcatechol)[2].

-

Zeolites (Hβ and Co-modified Hβ/Al₂O₃): Zeolites offer shape-selective microporous structures that physically restrict the formation of bulky di-alkylated byproducts. Research on demonstrates that Cobalt-modified variants (Co-β/Al₂O₃) can achieve an exceptional 99% selectivity for 4-TBC at a 71% conversion rate[4].

-

SO₃H-Functionalized Ionic Liquids (FILs): Brønsted acidic FILs act as ecologically benign catalysts. They provide the kinetic advantages of a homogeneous reaction while allowing for heterogeneous-like phase separation post-reaction[5]. Under optimized conditions, SO₃H-FILs achieve up to 97.1% selectivity for 4-TBC[2].

Table 1: Catalyst Performance Comparison

| Catalyst System | Alkylating Agent | Conversion (%) | Selectivity to 4-TBC (%) | Key Advantages / Limitations |

| Liquid Acids (H₂SO₄) | Isobutylene | ~60-70 | ~80 | High corrosion, difficult separation, environmental hazard. |

| Co-modified Hβ/Al₂O₃ | tert-Butanol | 71.0 | 99.0 | Excellent selectivity, shape-selective pores, solid-state recovery. |

| SO₃H-Functionalized IL | tert-Butanol | 41.5 | 97.1 | Homogeneous kinetics, heterogeneous recovery, low vapor pressure. |

Data Presentation: Yield Optimization Parameters

To maximize the selectivity of 4-TBC while suppressing over-alkylation, reaction parameters must be tightly controlled. The following table summarizes the optimized conditions for an SO₃H-FIL catalyzed system[5].

Table 2: Optimized Reaction Parameters for SO₃H-FIL Catalysis

| Parameter | Optimized Value | Causality / Scientific Rationale |

| Molar Ratio (Cat:TBA) | 2:1 | Excess catechol suppresses di-alkylation (e.g., 3,5-DTBC) and drives TBA conversion. |

| Catalyst Loading | 10 mol% | Balances reaction rate with cost-efficiency; higher loading yields diminishing returns. |

| Temperature | 423 K (150 °C) | Provides sufficient thermal energy to overcome the activation barrier ( Ea ) for C4 attack. |

| Reaction Time | 3 Hours | Ensures thermodynamic equilibrium is reached, allowing reversible O-alkylated intermediates to rearrange. |

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following step-by-step methodology outlines a self-validating workflow for the synthesis of 4-TBC using an SO₃H-Functionalized Ionic Liquid.

Step 1: Reagent Preparation & Assembly

-

Thoroughly dry a round-bottom flask to prevent moisture from competing with the carbocation formation.

-

Charge the reactor with Catechol and tert-Butanol in a 2:1 molar ratio[5].

-

Add 10 mol% of the SO₃H-FIL catalyst.

Step 2: Inert Atmosphere & Alkylation

-

Purge the system with inert Nitrogen ( N2 ) to prevent the oxidative degradation of catechol into quinones at elevated temperatures.

-

Heat the mixture under reflux to 423 K with rigorous magnetic stirring for exactly 3 hours[5].

Step 3: Phase Separation & Catalyst Recovery

-

Cool the reaction mixture to room temperature. The system will naturally undergo biphasic separation.

-

Decant the upper organic layer (containing the 4-TBC product and unreacted catechol).

-

Retain the lower IL layer. Dry the IL under vacuum at 353 K to remove the water byproduct, fully regenerating the catalyst for the next cycle.

Step 4: Purification

-

Subject the organic layer to vacuum distillation or recrystallization (using a suitable solvent like toluene/hexane) to separate the pure 4-TBC from unreacted catechol.

Step 5: Analytical Validation

-

GC-FID: Run gas chromatography to quantify the conversion rate and confirm the >97% selectivity profile.

-

¹H-NMR Spectroscopy: Validate the regiochemistry. The presence of a massive 9-proton singlet (~1.3 ppm) confirms the tert-butyl group, while the aromatic splitting pattern (an ABX system) definitively proves substitution at the C4 position rather than C3.

Self-validating experimental workflow for catechol alkylation.

Conclusion

The Friedel-Crafts alkylation of catechol to 4-tert-butylcatechol is a highly regioselective process driven by the inherent electronic and steric properties of the catechol ring. By transitioning from legacy liquid acids to advanced solid-state zeolites or functionalized ionic liquids, researchers can achieve near-perfect selectivity (>97-99%) while establishing self-validating, environmentally sustainable, and easily recyclable catalytic workflows.

References

-

Nie, X. W., et al. "SO3H-Functionalized Ionic Liquid Catalyzed Alkylation of Catechol with tert-Butyl Alcohol." Industrial & Engineering Chemistry Research, ACS Publications, 2010.[Link]

-

Zhang, J., et al. "Alkylation of catechol with t-butyl alcohol over Hβ zeolite." ResearchGate, 2002. [Link]

Sources

Thermochemical and Solvation Dynamics of 3-(tert-Butyl)benzene-1,2-diol: A Technical Whitepaper

Executive Overview

The physicochemical characterization of sterically hindered catechols requires a deep understanding of solvation thermodynamics and molecular stability. 3-(tert-Butyl)benzene-1,2-diol (CAS: 4026-05-5), commonly known as 3-tert-butylcatechol (3-TBC), is a highly reactive ortho-benzenediol derivative[1]. While it is widely utilized in materials science as a radical scavenger and in drug development as a bioactive precursor, its solubility profile presents unique challenges. This whitepaper dissects the solubility data of 3-TBC, the thermodynamic causality behind its behavior in different solvents, and provides a rigorously validated protocol for handling its extreme lability in aqueous environments.

Structural Chemistry and Solvation Thermodynamics

The molecular architecture of 3-TBC features a bulky tert-butyl group positioned adjacent to the diol functionality. This steric hindrance plays a dual role: it enhances the stability of the phenoxy radical (making it an excellent antioxidant) but significantly disrupts intermolecular hydrogen bonding with highly polar solvents[1].

In aqueous environments, the hydrophobic bulk of the tert-butyl group dominates the molecule's solvation thermodynamics, resulting in a high energetic penalty for cavity formation in water. Consequently, 3-TBC exhibits low aqueous solubility. Conversely, in organic solvents (e.g., methanol, ethanol, toluene), favorable solute-solvent dispersion forces and the reduction of the hydrophobic effect facilitate rapid and complete dissolution[1].

Crucially, 3-TBC is highly labile in aqueous solutions[2]. When dissolved in water containing trace amounts of dissolved oxygen, the compound rapidly auto-oxidizes to its corresponding ortho-quinone. This degradation pathway often confounds empirical solubility measurements if strict anaerobic controls are not implemented.

Quantitative Solubility and Partitioning Data

The following table synthesizes the critical physicochemical and solubility parameters of 3-TBC, establishing a baseline for formulation and synthesis design.

| Parameter | Value / Description | Analytical Context |

| Chemical Formula | C10H14O2 | - |

| Molecular Weight | 166.22 g/mol | - |

| Water Solubility | Low (< 1 g/L at 25°C) | Highly labile; rapidly oxidizes to quinone in the presence of dissolved O₂[2]. |

| Organic Solubility | High | Readily soluble in methanol, ethanol, acetone, and toluene[1]. |

| LogP (Octanol/Water) | ~2.5 - 2.7 | Indicates moderate lipophilicity, favoring lipid partitioning and membrane permeability[3]. |

| Enthalpy of Vaporization | Temperature-dependent | Derived via the transpiration method to ensure thermochemical consistency[4]. |

Mechanistic Solvation and Degradation Pathways

To conceptualize the divergent behavior of 3-TBC in different solvent systems, the following diagram maps its solvation pathways and the resulting chemical stability.

Fig 1: Solvation pathways and degradation mechanisms of 3-TBC in different media.

Advanced Experimental Protocol: Aqueous Solubility & LogP Determination

Because 3-TBC is extremely labile in aqueous media[2], standard shake-flask methodologies (such as OECD Test Guideline 107) will yield artificially low solubility and skewed partition coefficients due to the oxidative loss of the parent compound[3].

As an application scientist, I mandate the following modified, self-validating protocol to ensure data integrity.

Protocol: Anaerobic Shake-Flask Determination

Step 1: Rigorous Solvent Deoxygenation

-

Action: Sparge HPLC-grade water and analytical-grade n-octanol with ultra-pure Argon gas for a minimum of 60 minutes prior to use.

-

Causality: Dissolved oxygen acts as the primary electron acceptor in the auto-oxidation of the catechol ring. Removing O₂ halts degradation, ensuring that the measured solubility reflects the intact 3-TBC molecule rather than a complex mixture of quinone degradants.

Step 2: Equilibration Under Inert Atmosphere

-

Action: Inside an Argon-filled glove box, introduce an excess of 3-TBC into the deoxygenated solvent system. Seal the vessels hermetically and agitate on a mechanical shaker at exactly 25.0 ± 0.1 °C for 24 hours.

-

Causality: Solubility and partition coefficients are highly temperature-dependent. A strict 24-hour equilibration ensures the system reaches a true thermodynamic saturation state without super-saturation artifacts[3].

Step 3: Phase Separation via High-Speed Centrifugation

-

Action: Centrifuge the sealed equilibration vessels at 10,000 x g for 15 minutes at 25.0 °C.

-

Causality: Standard gravity settling often leaves micro-emulsions of octanol suspended in the aqueous phase. Because 3-TBC is highly lipophilic, even a 1% octanol micro-emulsion in the water phase will artificially inflate the apparent aqueous solubility. Centrifugation forces absolute phase separation.

Step 4: Substance-Specific Quantification via HPLC-UV

-

Action: Extract aliquots from both phases using gas-tight syringes. Analyze immediately via HPLC coupled with UV detection (e.g., 280 nm), using a validated calibration curve.

-

Causality: Non-specific photometric methods cannot distinguish between 3-TBC and its oxidized byproducts. HPLC ensures substance-specific quantification of the parent molecule.

Step 5: The Self-Validation System (Mass Balance Check)

-

Action: Calculate the total mass of 3-TBC recovered from both the aqueous and organic phases.

-

Validation Rule: The sum must equal 98.0% – 102.0% of the initial input mass. A mass deficit >2.0% proves that oxidative degradation occurred during the protocol, rendering the solubility data invalid and requiring a stricter anaerobic environment.

Implications for Drug Development and Material Science

Understanding the solubility and lability of 3-TBC is critical for downstream applications. In drug development , its LogP of ~2.6 suggests excellent lipid membrane permeability, making it an intriguing scaffold for neuroprotective agents. However, its poor aqueous solubility and high lability require advanced formulation strategies—such as encapsulation in lipid-based nanocarriers or the use of co-solvents—to maintain stability in physiological fluids.

In materials science , the high solubility of 3-TBC in organic solvents allows it to be seamlessly integrated into monomer mixtures (like styrene or butadiene) where it serves as a highly efficient polymerization inhibitor and radical scavenger, protecting industrial chemicals during transport and storage[1].

References

-

CymitQuimica. 3-(tert-Butyl)benzene-1,2-diol Product Specifications and Properties. CymitQuimica. 1

-

ResearchGate. A Comparative Study of the Synthesis of 3-Substituted Catechols using an Enzymatic and a Chemoenzymatic Method. ResearchGate. 2

-

GovInfo. Subpart E—Product Properties Test Guidelines (TSCA partition coefficient, shake flask method). U.S. Government Publishing Office. 3

-

ResearchGate. Substituent Effects on the Benzene Ring. Determination of the Intramolecular Interactions of Substituents in tert-Alkyl-Substituted Catechols from Thermochemical Measurements. ResearchGate. 4

Sources

3-tert-Butylcatechol (3-TBC): Comprehensive Safety, Handling, and Biocatalytic Synthesis Guide

Executive Summary

3-tert-butylcatechol (3-TBC), systematically known as 3-(1,1-dimethylethyl)-1,2-benzenediol (CAS 4026-05-5), is a highly specialized synthon critical for pharmaceutical development and advanced dye synthesis[1]. It is imperative to distinguish 3-TBC from its widely used isomer, 4-tert-butylcatechol (PTBC, CAS 98-29-3), which serves primarily as a standard polymerization inhibitor[2]. Due to the steric hindrance of the tert-butyl group at the 3-position and its extreme lability in aqueous environments, 3-TBC presents unique synthesis, handling, and stabilization challenges. This whitepaper details the physicochemical profile, safety protocols, and a validated in vivo biocatalytic workflow for the regioselective synthesis of 3-TBC.

Physicochemical Properties & Safety Profile

Handling 3-TBC requires an understanding of its oxidative reactivity. As a catechol derivative, 3-TBC is highly susceptible to auto-oxidation, rapidly forming reactive ortho-quinones when exposed to air and moisture.

Table 1: Physicochemical and Safety Data

| Parameter | Specification / Detail |

| IUPAC Name | 3-tert-butylbenzene-1,2-diol |

| CAS Number | 4026-05-5 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| Physical State | White to off-white solid |

| Solubility | Low in water; highly soluble in organic solvents (methanol, ether) |

| Primary Hazards | Severe skin and eye irritant; environmental toxicity |

| Storage Requirements | Store under inert gas (Argon/Nitrogen) at 2–8 °C, protected from light |

Handling Causality: Because 3-TBC auto-oxidizes rapidly, all long-term storage must be blanketed with an inert gas. Standard PPE (chemical-resistant gloves, safety goggles, and lab coat) is mandatory, and all transfers should be conducted within a certified fume hood to prevent inhalation of aerosolized particulates.

The Biocatalytic Synthesis Paradigm

Traditional chemical synthesis of 3-TBC via direct alkylation of catechol yields poor regioselectivity, overwhelmingly favoring the less sterically hindered 4-position. To bypass this limitation, an engineered whole-cell biocatalyst approach is utilized, as pioneered by [3].

Recombinant Escherichia coli JM101 expressing a laboratory-evolved variant of 2-hydroxybiphenyl 3-monooxygenase (HbpA(T2)) from Pseudomonas azelaica enables precise, regioselective hydroxylation of 2-tert-butylphenol into 3-TBC[3].

Mechanistic Causality in Process Design

-

Substrate Toxicity: The starting material, 2-tert-butylphenol, is highly lipophilic. It partitions into the bacterial cell membrane, disrupting the lipid bilayer and inhibiting the aromatic dioxygenase machinery. Solution: A strictly limited, continuous substrate feed is required to keep the intracellular concentration below toxic thresholds[3].

-

Product Lability: 3-TBC is highly unstable in aqueous culture broth. Solution: In Situ Product Removal (ISPR) using Amberlite XAD-4 (a hydrophobic polystyrene copolymer resin) is mandatory. The resin acts as a thermodynamic sink, continuously adsorbing the 3-TBC, thereby shielding it from auto-oxidation and preventing product inhibition[3].

Biocatalytic pathway and in situ stabilization of 3-tert-butylcatechol.

Experimental Protocol: In Vivo Biocatalytic Synthesis

This self-validating protocol ensures high-purity yield while maintaining cellular viability.

Phase 1: Bioreactor Setup & Inoculation

-

Prepare a 3-L bioreactor containing M9 minimal medium supplemented with glucose.

-

Inoculate with recombinant E. coli JM101 harboring the HbpA(T2) plasmid.

-

Cultivate at 30 °C, pH 7.0, with an aeration rate of 1 vvm. Induce enzyme expression using IPTG once the culture reaches an OD₆₀₀ of 1.5.

Phase 2: Substrate Feeding and ISPR

-

Resin Addition: Add 50 g/L of sterile Amberlite XAD-4 resin directly to the culture broth.

-

Substrate Feed: Initiate a continuous feed of 2-tert-butylphenol at a controlled rate (e.g., 0.5 mmol/h).

-

Self-Validation Checkpoint (Respiration Monitoring): Continuously monitor the Dissolved Oxygen (DO) levels. A sudden spike in DO indicates a drop in cellular respiration, signaling substrate toxicity. If DO exceeds 30%, immediately pause the 2-tert-butylphenol feed until respiration recovers.

Table 2: Biocatalytic Process Metrics

| Parameter | Value / Outcome |

| Biocatalyst | Recombinant E. coli JM101 (HbpA(T2)) |

| Bioreactor Volume | 3 Liters |

| Process Duration | 24 Hours |

| Productivity | 63 mg L⁻¹ h⁻¹ |

| Total Yield | ~3.0 g |

| Final Purity | >98% |

Downstream Processing & Purification

The downstream purification exploits the structural differences between the substrate and product. The bidentate hydroxyl groups of the catechol (3-TBC) form strong chelation complexes with aluminum surfaces, whereas the monodentate phenol substrate (2-tert-butylphenol) does not[3].

Phase 3: Elution and Separation

-

Harvest: Filter the culture broth to recover the Amberlite XAD-4 resin. Wash the resin with distilled water to remove cellular debris.

-

Desorption: Elute the bound organics (both substrate and product) from the resin using 100% methanol.

-

Chromatography: Load the methanolic extract onto a column packed with neutral aluminum oxide.

-

Self-Validation Checkpoint (Flow-Through Analysis): Perform Thin Layer Chromatography (TLC) on the column flow-through. The absence of a catechol-specific spot (stainable with FeCl₃) confirms complete binding of 3-TBC to the alumina, while the 2-tert-butylphenol flows through.

-

Product Recovery: Elute the purified 3-TBC from the alumina column using a methanol/acetic acid gradient. Evaporate the solvent under reduced pressure to yield the final solid (>98% purity).

Downstream processing workflow utilizing selective alumina binding.

References

-

Synthesis of 3-tert-butylcatechol by an engineered monooxygenase, Biotechnology and Bioengineering (PubMed/NIH),[Link]

-

tert-Butylcatechol | C10H14O2 | CID 77643, PubChem (NIH),[Link]

Sources

An In-depth Technical Guide to the Isomers of tert-Butylbenzene-1,2-diol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary isomers of tert-butylbenzene-1,2-diol: 3-tert-butylbenzene-1,2-diol (3-TBC) and 4-tert-butylbenzene-1,2-diol (4-TBC). Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, comparative properties, and potential therapeutic applications of these substituted catechols.

Introduction: The Significance of Positional Isomerism in Substituted Catechols

Catechol and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] The introduction of a bulky tert-butyl group to the catechol ring creates two primary positional isomers, 3-TBC and 4-TBC, each with distinct physicochemical and pharmacological profiles. The position of the tert-butyl group significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity, biological target interactions, and metabolic stability. Understanding these isomeric differences is paramount for their rational application in drug design and development.[2]

Synthesis and Regioselectivity: Navigating the Formation of 3-TBC and 4-TBC

The synthesis of tert-butylbenzene-1,2-diols is primarily achieved through the Friedel-Crafts alkylation of catechol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst. The regioselectivity of this reaction, which determines the ratio of the 3- and 4-isomers, is a critical aspect of the synthesis.

The reaction generally favors the formation of the 4-TBC isomer due to steric hindrance. The bulky tert-butyl group preferentially adds to the less sterically hindered para-position relative to the hydroxyl groups. However, the reaction conditions, including the choice of catalyst and temperature, can influence the isomer ratio.[3] For instance, the use of certain zeolites as catalysts has been shown to enhance the selectivity for 4-TBC.[3]

Workflow for the Synthesis of tert-Butylbenzene-1,2-diol Isomers:

Caption: General workflow for the synthesis and separation of 3-TBC and 4-TBC.

Protocol for Laboratory-Scale Synthesis of 4-tert-Butylcatechol

This protocol outlines a representative method for the synthesis of 4-TBC, which is often the major product.

Materials:

-

Catechol

-

tert-Butanol

-

Sulfuric acid (concentrated)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve catechol in toluene.

-

Slowly add concentrated sulfuric acid to the stirred solution.

-

Gradually add tert-butanol to the reaction mixture.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium chloride solution.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of isomers, can be purified by column chromatography or recrystallization to isolate 4-TBC.

Separation and Characterization of Isomers

The successful separation and unambiguous identification of the 3-TBC and 4-TBC isomers are crucial for their individual study and application. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary analytical techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reverse-phase HPLC is a robust method for the separation of tert-butylcatechol isomers.[4] The difference in polarity between the two isomers, arising from the position of the tert-butyl group, allows for their differential retention on a nonpolar stationary phase.

Illustrative HPLC Separation Workflow:

Caption: A simplified workflow for the HPLC separation of TBC isomers.

Exemplary HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of acid like phosphoric acid to improve peak shape.[4] For mass spectrometry compatibility, formic acid can be used instead.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280 nm.

Under these conditions, the two isomers will elute at different retention times, allowing for their quantification and collection for further studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like the tert-butylcatechol isomers.[5] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each isomer, confirming its identity. Derivatization, such as silylation, may be employed to increase the volatility and improve the chromatographic behavior of the catechols.[6]

Comparative Physicochemical Properties

The position of the tert-butyl group imparts distinct physical and chemical properties to the two isomers. This data is essential for predicting their behavior in various experimental and physiological settings.

| Property | 3-tert-butylbenzene-1,2-diol (3-TBC) | 4-tert-butylbenzene-1,2-diol (4-TBC) |

| CAS Number | 4026-05-5[7] | 98-29-3[8] |

| Molecular Formula | C₁₀H₁₄O₂ | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol | 166.22 g/mol [8] |

| Appearance | - | White to light-tan crystalline solid[8] |

| Melting Point | - | 52-55 °C[8] |

| Boiling Point | - | 285 °C[8] |

| Solubility | - | Sparingly soluble in water; soluble in organic solvents like methanol, ether, and acetone.[8] |

Data for 3-TBC is less readily available in the public domain, highlighting the need for further characterization of this isomer.

Biological Activities and Potential in Drug Development

The catechol moiety is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities.[9] The introduction of a tert-butyl group can modulate these activities, offering potential for the development of novel therapeutic agents.

Antioxidant and Neuroprotective Effects

Both 3-TBC and 4-TBC are expected to exhibit antioxidant properties due to the catechol structure, which can readily donate hydrogen atoms to scavenge free radicals. This antioxidant activity is the basis for their use as stabilizers in various industrial applications.

Studies on 4-TBC have demonstrated its potential as a neuroprotective agent. At low micromolar concentrations, it has been shown to protect neuronal cells from oxidative stress and inflammation-induced damage.[10][11] This suggests that tert-butylcatechol derivatives could be explored for the treatment of neurodegenerative diseases where oxidative stress plays a significant role. However, it is important to note that at higher concentrations (e.g., 100 µM), 4-TBC has been observed to induce neurotoxic effects.[10]

The comparative antioxidant and neuroprotective activities of 3-TBC versus 4-TBC are not well-documented and represent an important area for future research.

Enzyme Inhibition: Tyrosinase and Beyond

4-TBC is a known inhibitor of tyrosinase, a key enzyme in melanin synthesis.[12] This inhibitory activity is responsible for its depigmenting effects, which have been observed in industrial settings.[12] The potential of 4-TBC and its derivatives as skin-lightening agents in cosmetics and for the treatment of hyperpigmentation disorders is an area of active investigation.

The catechol structure is also a feature of inhibitors for other enzymes, such as catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[13] The development of substituted catechols as selective enzyme inhibitors is a promising strategy in drug discovery.

Potential Signaling Pathway Inhibition by TBCs:

Caption: Potential biological targets and pathways modulated by TBC isomers.

Toxicology and Safety Considerations

A thorough understanding of the toxicological profile of any new chemical entity is critical for its development as a therapeutic agent.

4-tert-Butylcatechol is classified as moderately toxic by ingestion and skin absorption and is a known skin and eye irritant.[14] It is also a skin sensitizer and can cause allergic contact dermatitis and depigmentation (vitiligo).[15][16] In vitro studies have also shown that para-tertiary butyl catechol (4-TBC) can induce apoptosis in human platelets.[7][17]

The toxicological profile of 3-tert-butylcatechol is not as well-characterized, and comparative studies are needed to assess whether the positional isomerism significantly impacts its toxicity. The potential for catechols to generate reactive quinone species that can interact with biological nucleophiles is a key consideration in their toxicological assessment.[9]

Future Directions and Conclusion

The isomers of tert-butylbenzene-1,2-diol present intriguing opportunities for research and drug development. While 4-TBC has been more extensively studied, primarily due to its industrial applications, the 3-isomer remains a relatively unexplored entity.

Future research should focus on:

-

Developing regioselective synthetic routes to obtain 3-TBC in high yield.

-

Conducting comprehensive comparative studies on the physicochemical properties, antioxidant activity, and biological effects of both isomers.

-

Elucidating the structure-activity relationships of these isomers with various biological targets.

-

Performing detailed toxicological assessments of 3-TBC to establish its safety profile.

References

-

Selective alkylation of catechol with t-butyl alcohol over HY and modified HY zeolites. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents. (1983). PubMed. Retrieved March 14, 2026, from [Link]

-

(PDF) CATECHOL: IMPORTANT SCAFOLD IN MEDICINAL CHEMISTRY. (2023, December 24). ResearchGate. Retrieved March 14, 2026, from [Link]

-

Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017, March 11). Organic Syntheses. Retrieved March 14, 2026, from [Link]

-

Separation of 4-tert-Butylcatechol on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved March 14, 2026, from [Link]

-

Medicinal chemistry of catechol, a versatile pharmacophore. (n.d.). Curr Trends Pharm Pharm Chem. Retrieved March 14, 2026, from [Link]

-

4-TERT-BUTYLCATECHOL. (n.d.). Inxight Drugs. Retrieved March 14, 2026, from [Link]

-

Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

-

Neuronal effects of 4-t-Butylcatechol: a model for catechol-containing antioxidants. (2008, April 15). PubMed. Retrieved March 14, 2026, from [Link]

-

Neuronal effects of 4-t-Butylcatechol: A model for catechol-containing antioxidants. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Para-tertiary butyl catechol (PTBC), an industrial antioxidant induces human platelet apoptosis. (2019, March 15). PubMed. Retrieved March 14, 2026, from [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024, November 29). MDPI. Retrieved March 14, 2026, from [Link]

-

Catechol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 14, 2026, from [Link]

- Ortho-alkylation of phenols. (n.d.). Google Patents.

-

Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023, August 2). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-